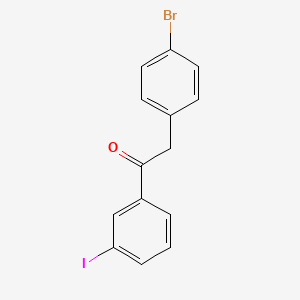

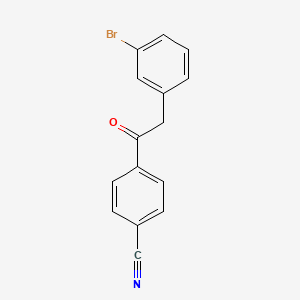

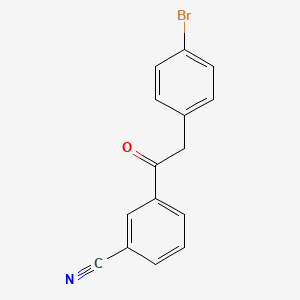

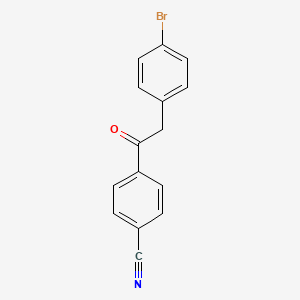

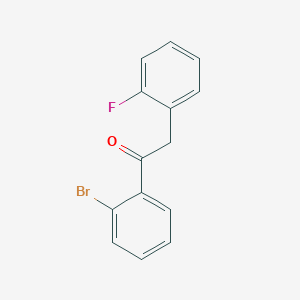

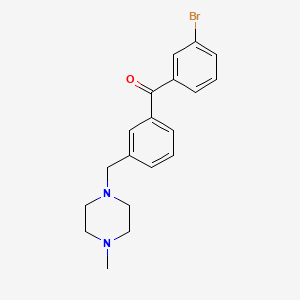

3-Bromo-3'-(4-methylpiperazinomethyl) benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated benzophenone derivatives often involves bromination reactions, as seen in the synthesis of dibromide derivatives from reactions such as bromination and demethylation . Similarly, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride involves α-bromination followed by amination . These methods suggest that the synthesis of "3-Bromo-3'-(4-methylpiperazinomethyl) benzophenone" could potentially involve similar bromination steps followed by the introduction of a 4-methylpiperazinomethyl group.

Molecular Structure Analysis

The molecular structures of brominated benzophenones and their derivatives are characterized using various analytical techniques such as IR, UV, EIMS, ^13C NMR, and ^1H NMR . X-ray crystallography is also used to determine the structures of bromo- and bromomethyl-substituted benzenes, which can reveal interactions such as C–H···Br, C–Br···Br, and C–Br···π . These techniques would be applicable in analyzing the molecular structure of "3-Bromo-3'-(4-methylpiperazinomethyl) benzophenone".

Chemical Reactions Analysis

The chemical behavior of brominated compounds can be complex, as seen with 3-bromomethylbenzo[d]isoxazole, which can undergo a variety of chemical reactions . Similarly, 2-(α-bromoalkyl)benzophenones can generate isobenzofurans, which can further react to form different derivatives . These findings suggest that "3-Bromo-3'-(4-methylpiperazinomethyl) benzophenone" may also exhibit diverse reactivity, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones can be influenced by their molecular structure. For instance, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene indicate that steric configuration can affect intermolecular packing and photoluminescence . The antioxidant properties of bromophenols synthesized from brominated benzophenones are also noteworthy, as they demonstrate effective radical scavenging activities . These properties would be relevant to the analysis of "3-Bromo-3'-(4-methylpiperazinomethyl) benzophenone".

Propiedades

IUPAC Name |

(3-bromophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c1-21-8-10-22(11-9-21)14-15-4-2-5-16(12-15)19(23)17-6-3-7-18(20)13-17/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLPOBVUYARNLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643421 |

Source

|

| Record name | (3-Bromophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898788-58-4 |

Source

|

| Record name | Methanone, (3-bromophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.